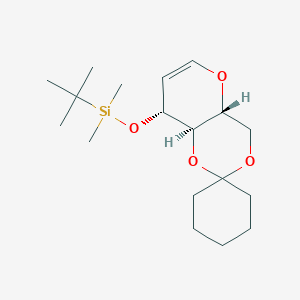
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which can be selectively removed under specific conditions. The tert-butyldimethylsilyl (TBDMS) group and the cyclohexylidene group provide stability and protection to the molecule during various chemical reactions.
Méthodes De Préparation
The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexylidene Group: The protected D-glucal is then reacted with cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene group.
Analyse Des Réactions Chimiques
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cyclohexylidene group stabilizes the molecule and can be removed under acidic conditions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-O-tert-Butyldimethylsilyl-4,6-O-benzylidene-D-glucal: This compound has a benzylidene group instead of a cyclohexylidene group, offering different stability and reactivity.
3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: The isopropylidene group provides different steric and electronic effects compared to the cyclohexylidene group.
The uniqueness of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal lies in its specific protective groups, which offer a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C18H32O4Si |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
[(4aR,8R,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H32O4Si/c1-17(2,3)23(4,5)22-14-9-12-19-15-13-20-18(21-16(14)15)10-7-6-8-11-18/h9,12,14-16H,6-8,10-11,13H2,1-5H3/t14-,15-,16+/m1/s1 |
Clé InChI |
QAMVGHKHCQTXIJ-OAGGEKHMSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)



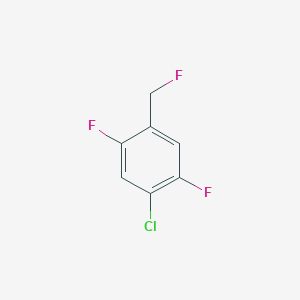
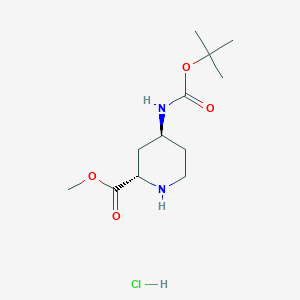
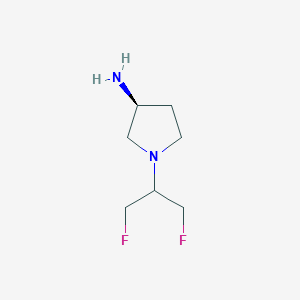
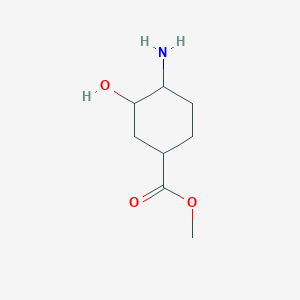

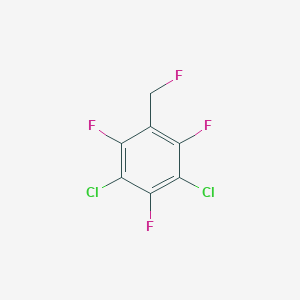
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
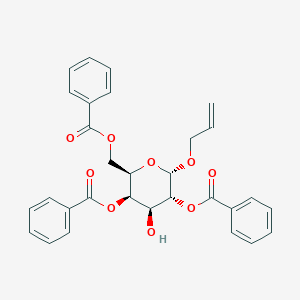

![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
